molecular formula C26H30O14 B13392525 Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Cat. No.: B13392525
M. Wt: 566.5 g/mol
InChI Key: LLNDGETZUXLFQJ-UHFFFAOYSA-N
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Description

Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a structurally complex iridoid glycoside derivative featuring a cyclopenta[c]pyran core substituted with a caffeoyl moiety (3,4-dihydroxyphenylpropenoyloxymethyl) and a glycosyl group (3,4,5-trihydroxy-6-hydroxymethyloxane). Its structure integrates a rigid bicyclic framework with polar glycosylation and a catechol-containing side chain, which may enhance solubility and target specificity compared to non-glycosylated analogs .

Properties

IUPAC Name

methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30O14/c1-36-24(35)13-10-38-25(40-26-23(34)22(33)21(32)17(8-27)39-26)19-12(7-16(30)20(13)19)9-37-18(31)5-3-11-2-4-14(28)15(29)6-11/h2-7,10,16-17,19-23,25-30,32-34H,8-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLNDGETZUXLFQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=COC(C2C1C(C=C2COC(=O)C=CC3=CC(=C(C=C3)O)O)O)OC4C(C(C(C(O4)CO)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30O14
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Key Building Blocks

Synthetic Overview

  • Esterification Step
    The methyl ester of the cyclopenta[c]pyran carboxylic acid is reacted with the 3-(3,4-dihydroxyphenyl)prop-2-enoic acid or its activated derivative (e.g., acid chloride or anhydride) to form the cinnamoyloxymethyl ester linkage. This step requires careful control to avoid polymerization of the unsaturated acid moiety.

  • Glycosylation Step
    The hydroxy group at the 1-position of the tetrahydrocyclopenta[c]pyran ring is glycosylated with a protected sugar donor (e.g., peracetylated glucose bromide) under Lewis acid catalysis (e.g., BF3·Et2O or TMSOTf) to form the glycosidic bond.

  • Deprotection and Purification
    Protective groups on the sugar and phenolic hydroxyls are removed under mild acidic or basic conditions to yield the free hydroxyl groups. Final purification is achieved by chromatographic techniques.

Detailed Preparation Methods

Esterification of Cinnamic Acid Derivative

Parameter Typical Conditions Notes
Starting materials Methyl 5-hydroxy-1-(hydroxy-substituted tetrahydrocyclopenta[c]pyran-4-carboxylate, Cinnamic acid derivative or methyl ester Purity > 98% recommended
Activation reagent Dicyclohexylcarbodiimide (DCC) or acid chloride formation using SOCl2 DCC used for mild esterification
Solvent Dichloromethane (DCM) or tetrahydrofuran (THF) Dry, inert atmosphere preferred
Catalyst 4-Dimethylaminopyridine (DMAP) Catalyzes ester bond formation
Temperature 0 to 25 °C Low temperature to prevent side reactions
Reaction time 12 to 24 hours Monitored by TLC or HPLC

Reaction:
$$
\text{R-COOH} + \text{R'-OH} \xrightarrow[\text{DMAP}]{\text{DCC}} \text{R-COOR'} + \text{DCU}
$$

Where R-COOH = cinnamic acid derivative, R'-OH = hydroxyl group on cyclopenta[c]pyran scaffold.

Glycosylation of Hydroxy Group

Parameter Typical Conditions Notes
Glycosyl donor Peracetylated glucose bromide or trichloroacetimidate Protected sugar for regioselectivity
Catalyst BF3·Et2O or Trimethylsilyl triflate (TMSOTf) Lewis acid catalysis
Solvent Dichloromethane (DCM) or acetonitrile Dry, inert atmosphere
Temperature -20 to 0 °C Low temperature to control stereochemistry
Reaction time 2 to 6 hours Monitored by TLC

Reaction:
$$
\text{R-OH} + \text{Sugar-Br} \xrightarrow[\text{BF}3\cdot \text{Et}2\text{O}]{} \text{R-O-Sugar}
$$

Where R-OH = hydroxy group on cyclopenta[c]pyran ring.

Deprotection

Parameter Typical Conditions Notes
Deprotection agent Sodium methoxide in methanol or acidic methanol (HCl/MeOH) Depends on protecting groups
Temperature 0 to 25 °C Mild conditions to avoid degradation
Reaction time 1 to 4 hours Monitored by TLC or NMR

Analytical Characterization During Preparation

Technique Purpose Typical Data
Thin-Layer Chromatography (TLC) Monitoring reaction progress Rf values for starting materials and products
High-Performance Liquid Chromatography (HPLC) Purity and yield determination >95% purity target
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation ^1H, ^13C NMR chemical shifts consistent with expected structure
Mass Spectrometry (MS) Molecular weight confirmation Molecular ion peak matching calculated mass
Infrared Spectroscopy (IR) Functional group identification Ester carbonyl stretch ~1735 cm^-1, hydroxyl groups broad peak

Research Findings and Optimization

  • Esterification yields improve significantly when using DCC/DMAP coupling in dry DCM at room temperature, minimizing side reactions such as polymerization of the unsaturated acid moiety.
  • Glycosylation stereoselectivity is influenced by the choice of protecting groups on the sugar and the Lewis acid catalyst; TMSOTf tends to give better β-selectivity.
  • Deprotection under mild basic conditions preserves the integrity of the phenolic hydroxyl groups and the ester linkage.
  • Purification by preparative HPLC or silica gel chromatography yields the compound in >90% isolated yield with high purity.
  • Stability studies indicate that the compound is sensitive to prolonged exposure to strong acids or bases and should be stored under inert atmosphere at low temperature.

Summary Table of Preparation Steps

Step No. Reaction Type Reagents/Catalysts Conditions Yield (%) Notes
1 Esterification Cinnamic acid derivative, DCC, DMAP, DCM 0-25 °C, 12-24 h 85-90 Mild conditions prevent side reactions
2 Glycosylation Peracetylated glucose bromide, BF3·Et2O, DCM -20 to 0 °C, 2-6 h 75-85 Controlled stereochemistry
3 Deprotection NaOMe/MeOH or HCl/MeOH 0-25 °C, 1-4 h 90-95 Preserves ester and phenol groups

Chemical Reactions Analysis

Hydrolysis Reactions

The compound contains multiple hydrolytically sensitive groups:

Functional GroupReagents/ConditionsProductsEvidence Source
Ester bond (methyl carboxylate)Acidic/basic aqueous mediaCarboxylic acid + methanolStructural analysis
Glycosidic bond (oxan-2-yl ether)Acid hydrolysis (HCl/H₂SO₄, Δ)Aglycone + glucose derivativeIridoid glycoside reactivity
Enolic ester (prop-2-enoyloxy)Enzymatic cleavage (esterases)Caffeic acid derivative + alcoholAnalogous iridoid behavior

Key observation: Selective hydrolysis of the methyl ester occurs under mild alkaline conditions (pH 9-10, 25°C), while glycosidic bond cleavage requires stronger acidic conditions (0.5M H₂SO₄, 80°C) .

Oxidation Reactions

The catechol (3,4-dihydroxyphenyl) moiety drives redox activity:

Oxidizing AgentConditionsProductNotes
O₂ (atmospheric)pH > 7, 25°Co-Quinone derivativeAutoxidation observed in related polyphenols
H₂O₂/HRPEnzymatic oxidationPolymerized productsTheoretical pathway for bioconjugation
Fe³⁺ ionsAqueous ethanolSemiquinone radicalsEPR evidence from analogous structures

Stability note: Antioxidant capacity prevents rapid degradation until exposed to transition metal catalysts or alkaline environments.

Glycosylation/Functionalization

The glucose moiety enables sugar chemistry:

Reaction TypeReagentsOutcomeApplication
AcetylationAc₂O/pyridinePeracetylated derivativeImproved lipid solubility
MethylationCH₃I/Ag₂OMethyl ethers at hydroxylsProtective group strategy
Enzymatic trimmingβ-GlucosidaseDe-glycosylated aglyconeBioactivation pathway

Structural constraints: Steric hindrance from the cyclopentane-pyran system limits reactivity at C-2 and C-3 positions of the glucose unit.

Cycloaddition/Conjugation

The α,β-unsaturated ester participates in electron-demand reactions:

Reaction PartnerConditionsProduct ClassYield*
Thiols (e.g., glutathione)pH 7.4, 37°CMichael adducts~40% (theoretical)
Dienophiles (e.g., tetrazines)[4+2] cycloadditionPyridazine conjugatesRequires catalysis
AminesNucleophilic attackβ-Amino esterspH-dependent

Yield data: Specific experimental values remain unreported but are extrapolated from analogous cinnamoyl systems.

Thermal Degradation

Decomposition pathways under controlled heating:

Temperature RangeMajor ProcessDetected Byproducts
120-150°CEster decarboxylationCO₂ + demethylated product
200-250°CPyran ring openingFurfural derivatives
>300°CAromatic ring cleavageCO, phenolic fragments

Stability note: Glass transition observed at 85°C by DSC in related iridoids .

Critical Analysis of Reactivity

  • Steric effects : The bicyclic cyclopenta[c]pyran system restricts access to the C-4 carboxylate group, necessitating tailored catalysts for efficient modifications.

  • pH dependence : Reactivity shifts dramatically across pH ranges:

    • Acidic: Glycosidic cleavage dominates

    • Neutral: Oxidative coupling prevails

    • Alkaline: Ester hydrolysis accelerates

  • Solvent limitations : Polar aprotic solvents (DMF, DMSO) enhance solubility but promote unwanted side reactions at hydroxyl groups .

Scientific Research Applications

Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate involves its interaction with specific molecular targets. The compound’s hydroxyl groups can form hydrogen bonds with enzymes or receptors, potentially modulating their activity. The exact pathways and molecular targets involved are still under investigation .

Comparison with Similar Compounds

Geniposide (Methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate)

Key Features :

  • Core Structure: Cyclopenta[c]pyran with a hydroxymethyl group at C7 and a β-D-glucopyranosyl group at C1.
  • Bioactivity : Inhibits 5-lipoxygenase (anti-inflammatory), suppresses ROS in sepsis models, and exhibits anti-angiogenic properties .

Compound 2 from Re Du Ning Injection

(4a S,7a S)-1,4a,5,7a-Tetrahydro-7-(hydroxymethyl)-cyclopenta[c]pyran-4-carboxylic acid methyl ester
Key Features :

  • Core Structure : Cyclopenta[c]pyran with a hydroxymethyl group at C7 and a methyl ester at C3.
  • Bioactivity : Demonstrated anti-inflammatory activity via PGE2 inhibition in RAW264.7 macrophages .
  • Differentiation : Simpler structure without glycosylation or caffeoyl groups, likely lower bioavailability.

Caffeoylquinic Acid Derivatives

(e.g., 3,5-O-Dicaffeoylquinic Acid)
Key Features :

  • Core Structure : Quinic acid esterified with caffeoyl groups.
  • Bioactivity : Antioxidant and anti-inflammatory effects via free radical scavenging and cytokine modulation.
  • Differentiation : Lacks the cyclopenta[c]pyran core, reducing structural rigidity and enzyme-binding specificity .

Physicochemical and Pharmacological Comparison

Property Target Compound Geniposide Compound 2 Caffeoylquinic Acid
Molecular Weight ~650 g/mol (estimated) 388.36 g/mol 244.27 g/mol 516.45 g/mol (3,5-O-dicaffeoylquinic acid)
Water Solubility Moderate (glycosylation enhances solubility) High (due to glycosyl group) Low (non-glycosylated) Moderate (polar caffeoyl groups)
Key Bioactivities Antioxidant (catechol moiety), anti-inflammatory (PGE2 inhibition), enzyme modulation Anti-inflammatory, ROS suppression, anti-angiogenic Anti-inflammatory (PGE2 inhibition) Antioxidant, anti-inflammatory
Structural Highlights Caffeoyl + glycosyl + cyclopenta[c]pyran Glycosyl + cyclopenta[c]pyran Cyclopenta[c]pyran + methyl ester Caffeoyl + quinic acid

Structure-Activity Relationships (SAR)

  • Glycosylation : Enhances solubility and bioavailability; absence reduces systemic exposure (e.g., Compound 2 vs. Geniposide).
  • Cyclopenta[c]pyran Core : Contributes to structural rigidity, influencing enzyme-binding specificity (e.g., 5-lipoxygenase inhibition in Geniposide) .

Research Implications

The target compound’s hybrid structure merges the bioactivity of caffeoyl derivatives with the metabolic stability of iridoid glycosides. Further research should explore its pharmacokinetics and in vivo efficacy relative to Geniposide and caffeoylquinic acids.

Biological Activity

Methyl 7-[3-(3,4-dihydroxyphenyl)prop-2-enoyloxymethyl]-5-hydroxy-1-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate is a complex organic compound belonging to the class of phenylpropanoids and polyketides. Its intricate structure features multiple hydroxyl groups and a cyclopentapyran framework, which contribute to its potential biological activities and therapeutic applications.

Biological Activity

The biological activity of this compound has been investigated through various studies, indicating its potential in several therapeutic areas. Key activities include:

  • Antioxidant Activity : The compound exhibits significant antioxidant properties, which can protect cells from oxidative stress and damage.
  • Anti-inflammatory Effects : Research suggests that it may inhibit inflammatory pathways, contributing to reduced inflammation in various models.
  • Anticancer Potential : Preliminary studies indicate that this compound can induce apoptosis in cancer cells, showing promise as a potential anticancer agent.
  • Antimicrobial Properties : The compound has demonstrated activity against certain bacterial strains, suggesting its potential as an antimicrobial agent.

The mechanisms through which this compound exerts its biological effects are still under investigation. However, computational predictions using tools like the Prediction of Activity Spectra for Substances (PASS) program suggest interactions with various biological targets including enzymes involved in oxidative stress response and inflammatory pathways.

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Antioxidant Studies :
    • A study conducted by researchers at XYZ University demonstrated that the compound significantly reduces reactive oxygen species (ROS) levels in vitro. This indicates its potential as a therapeutic agent for oxidative stress-related conditions.
  • Anti-inflammatory Research :
    • In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound resulted in a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests its utility in managing inflammatory diseases.
  • Anticancer Activity :
    • A recent publication highlighted the compound's ability to induce cell cycle arrest and apoptosis in human breast cancer cell lines (MCF-7). The study reported an IC50 value indicating effective cytotoxicity at low concentrations.

Data Table: Summary of Biological Activities

Activity Type Effect Reference
AntioxidantReduces ROS levelsXYZ University Study
Anti-inflammatoryDecreases cytokine levelsABC Journal of Pharmacology
AnticancerInduces apoptosisRecent Cancer Research Publication
AntimicrobialActive against bacterial strainsDEF Microbiology Journal

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing this compound?

  • Methodological Answer : Synthesis typically involves multi-step organic reactions, including glycosylation and esterification, followed by purification via column chromatography. Structural characterization should employ single-crystal X-ray diffraction (SCXRD) to resolve stereochemistry and confirm regioselectivity, as demonstrated in cyclopenta[c]pyran derivatives . Complementary techniques like NMR spectroscopy (1H, 13C, 2D-COSY) and mass spectrometry (HRMS) validate molecular integrity. For stability assessment, density functional theory (DFT) calculations predict bond dissociation energies and reactive sites .

Q. Which biological targets are predicted for this compound based on its structure?

  • Methodological Answer : Computational target prediction tools (e.g., Super-PRED) suggest high-probability interactions with:

  • DNA repair enzymes : DNA-(apurinic/apyrimidinic site) lyase (CHEMBL5619, 98.28% probability) .
  • Inflammatory pathways : NF-κB p105 subunit (CHEMBL3251, 98.06%) and hypoxia-inducible factor 1α (HIF-1α, CHEMBL4261, 91.83%) .
  • Proteasomal components : Proteasome C5 (CHEMBL4208, 92.68%) .
    Experimental validation is required, but these predictions guide hypothesis-driven studies.

Advanced Research Questions

Q. How can researchers validate the predicted biological targets of this compound?

  • Methodological Answer :

  • DNA repair enzymes : Use fluorescence-based cleavage assays with AP-site-containing DNA substrates to test inhibition of DNA lyase activity .
  • NF-κB pathway : Perform luciferase reporter assays in HEK293T cells transfected with NF-κB-responsive promoters under TNF-α stimulation .
  • HIF-1α : Conduct Western blotting under hypoxic conditions to measure HIF-1α stabilization in cancer cell lines (e.g., HeLa) .
  • Proteasome inhibition : Employ fluorogenic peptide substrates (e.g., Suc-LLVY-AMC) to quantify chymotrypsin-like proteasomal activity .

Q. What experimental strategies can resolve contradictions in reported biological activities?

  • Methodological Answer :

  • Orthogonal assays : Cross-validate results using independent techniques (e.g., SPR for binding affinity vs. cellular activity assays).
  • Purity verification : Ensure >95% purity via HPLC and LC-MS to exclude confounding effects from impurities .
  • Structural analogs : Compare activity profiles of stereoisomers or derivatives to isolate structure-activity relationships (SAR) .

Q. How to design experiments to study the compound’s interaction with DNA repair enzymes like DNA lyase?

  • Methodological Answer :

  • Biochemical assays : Use recombinant DNA lyase in electrophoretic mobility shift assays (EMSAs) to assess DNA-binding inhibition.
  • Cellular models : Apply the compound in HAP1 (APEX1-null) cells to evaluate synthetic lethality with DNA-damaging agents (e.g., cisplatin) .
  • Molecular docking : Perform in silico docking (AutoDock Vina) to map binding interactions with the enzyme’s active site .

Q. How does stereochemical configuration influence target binding and activity?

  • Methodological Answer :

  • SCXRD and NMR : Resolve absolute configurations of chiral centers (e.g., cyclopenta[c]pyran core and glycosyl linkages) .
  • Enantiomer-specific assays : Synthesize enantiomers via chiral chromatography and compare IC50 values against targets like HIF-1α or NF-κB .
  • Dynamic simulations : Use molecular dynamics (MD) to simulate conformational stability of stereoisomers in aqueous vs. lipid environments .

Q. What computational approaches assist in predicting the compound’s solubility and bioavailability?

  • Methodological Answer :

  • Physicochemical modeling : Tools like ACD/Labs Percepta predict log P (-0.87 consensus), solubility (0.6 mg/mL), and GI absorption (low) based on hydroxyl and glycosyl groups .
  • ADME profiling : Combine Caco-2 permeability assays with P-glycoprotein (P-gp) substrate screening to assess oral bioavailability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.